methyl 5'-hydroxy-5,5-dimethyl-3',3'a,4',6'a-tetrahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-6'-carboxylate
Overview
Description
The compound is a cyclic hydrocarbon, meaning that the carbons of the molecule are arranged in the form of a ring . Cycloalkanes are also saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .
Synthesis Analysis
The synthesis of such a compound would likely involve a series of reactions, including the formation of the cyclic structure and the addition of the various substituents. The exact synthesis would depend on the specific reactions used and the order in which they are carried out .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of the carbon atoms in the ring and the positions of the substituents. The most stable conformation would likely be one in which the substituents are in equatorial positions to minimize steric strain .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present. The presence of a carboxylate group suggests that it could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of a carboxylate group could make the compound acidic .Scientific Research Applications
Synthesis and Structural Analysis
- Diels–Alder Reactions and Synthesis of Derivatives : The compound has been used in Diels–Alder reactions, forming various derivatives like ortho-addition products and carbocations. These derivatives have potential in creating new chemical entities and understanding reaction mechanisms (Andreev et al., 2004).
- X-Ray Analysis for Structure Determination : X-ray diffraction techniques have been employed to ascertain the structural details of derivatives of this compound, contributing to a deeper understanding of its chemical behavior and potential applications (B. Arbuzov et al., 1979).
Chemical Transformations and Reactions
- Formation of Spirocyclic Compounds : The compound is instrumental in the formation of spirocyclic compounds, which are significant in various synthetic routes for complex molecules (Merkley & Warkentin, 2001).
- Synthesis of Polyketide Spiroketals : It has been used in the synthesis of polyketide spiroketals, highlighting its utility in creating complex organic structures, which can be crucial in pharmaceutical research (Meilert et al., 2004).
- Transformations in Organic Synthesis : The compound undergoes various transformations in organic synthesis, leading to the formation of novel organic compounds, which can be applied in material science and drug development (Denisov et al., 2019).
Potential Applications in Polymer Science
- Synthesis of Polymers with Pendant Groups : Research indicates its role in synthesizing polymers with specific pendant groups, which could be significant in the development of new materials with unique properties (Zamzow & Höcker, 1994).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2'-hydroxy-5,5-dimethylspiro[1,3-dioxane-2,5'-3a,4,6,6a-tetrahydro-3H-pentalene]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O5/c1-14(2)7-19-15(20-8-14)5-9-4-11(16)12(10(9)6-15)13(17)18-3/h9-10,16H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPFNYSQNGFUNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(CC3CC(=C(C3C2)C(=O)OC)O)OC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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